molecular formula C22H36O4 B594024 Carbaprostacyclin methyl ester

Carbaprostacyclin methyl ester

Cat. No.: B594024
M. Wt: 364.5 g/mol
InChI Key: HXEFVSUBWWRXMV-MUHPVNSJSA-N
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Description

Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin, a stable analog of prostacyclin (prostaglandin I2). This compound is known for its ability to activate the prostacyclin receptor or PPARdelta . It has a molecular formula of C22H36O4 and a molecular weight of 364.5 g/mol .

Preparation Methods

Carbaprostacyclin methyl ester is synthesized through the methylation of carbaprostacyclin. The synthetic route involves the esterification of carbaprostacyclin to form the methyl ester derivative . The reaction conditions typically involve the use of ethanol as a solvent, with the compound being soluble in DMF, DMSO, and PBS (pH 7.2) . Industrial production methods for this compound are not extensively documented, but the process generally follows standard organic synthesis protocols for esterification reactions.

Chemical Reactions Analysis

Carbaprostacyclin methyl ester undergoes several types of chemical reactions, including:

Mechanism of Action

Biological Activity

Carbaprostacyclin methyl ester is a synthetic derivative of prostacyclin (PGI2), known for its potent biological activities, particularly in the cardiovascular system. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions starting from prostaglandins of the F2α series. The process involves the formation of a 5-bromo-6,9α-epoxy derivative, followed by esterification and dehydrobromination to yield the final product. This compound exhibits enhanced stability at physiological pH compared to natural prostacyclin .

Biological Activity

1. Inhibition of Platelet Aggregation
this compound has been shown to inhibit platelet aggregation effectively. Research indicates that it acts on various agents that induce platelet aggregation, making it a potential therapeutic agent in conditions where platelet aggregation poses a risk, such as cardiovascular diseases .

2. Vasodilatory Effects
The compound induces vasodilation in various vascular tissues. For instance, studies have demonstrated that it can cause significant relaxation in human pulmonary arteries and other vascular preparations when administered at nanomolar concentrations. This effect is mediated through the activation of prostacyclin receptors (IP receptors) which are pivotal in regulating vascular tone .

3. Renal Blood Flow Enhancement
In animal models, particularly dogs, this compound has been observed to increase renal blood flow significantly at low concentrations. This property suggests its potential utility in treating renal insufficiency or related conditions .

Table 1: Summary of Biological Effects

EffectObservationsReference
Platelet Aggregation InhibitionEffective at nanomolar levels
VasodilationSignificant relaxation in pulmonary arteries
Renal Blood Flow IncreaseEnhanced renal perfusion in canine models

Case Study: Effects on Human Pulmonary Artery

In a controlled study involving human pulmonary artery preparations, this compound was administered alongside other vasodilators. The results indicated a marked increase in relaxation response compared to baseline measurements, highlighting its efficacy as a vasodilator and its potential role in managing pulmonary hypertension .

The biological activity of this compound is primarily attributed to its interaction with IP receptors on vascular smooth muscle cells. Upon binding, it activates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels, which subsequently results in smooth muscle relaxation and inhibition of platelet aggregation. This mechanism is crucial for its therapeutic applications in cardiovascular diseases .

Properties

IUPAC Name

methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEFVSUBWWRXMV-MUHPVNSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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